molecular formula C11H12BrNO B1346838 1-(2-Bromophenyl)piperidin-2-one CAS No. 917508-51-1

1-(2-Bromophenyl)piperidin-2-one

Cat. No.: B1346838
CAS No.: 917508-51-1
M. Wt: 254.12 g/mol
InChI Key: ZZYPUGCVOXMWPS-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones It is characterized by the presence of a bromine atom attached to the phenyl ring, which is further connected to a piperidin-2-one moiety

Preparation Methods

The synthesis of 1-(2-Bromophenyl)piperidin-2-one can be achieved through several synthetic routes. One common method involves the bromination of phenylpiperidin-2-one using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial production methods for this compound may involve large-scale bromination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

1-(2-Bromophenyl)piperidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction Reactions: The carbonyl group in the piperidin-2-one moiety can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives with varying properties.

Scientific Research Applications

    Medicinal Chemistry: The compound serves as a building block for the synthesis of various pharmacologically active molecules. Its derivatives have been investigated for their potential as analgesics, anti-inflammatory agents, and central nervous system (CNS) modulators.

    Synthetic Organic Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and heterocyclic compounds. Its reactivity and functional group compatibility make it a valuable tool for organic chemists.

    Biological Studies: The compound and its derivatives are studied for their interactions with biological targets, such as enzymes and receptors. These studies help in understanding the structure-activity relationships and developing new therapeutic agents.

    Industrial Applications: In the chemical industry, 1-(2-Bromophenyl)piperidin-2-one is utilized in the production of specialty chemicals and advanced materials. Its unique properties enable its use in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)piperidin-2-one and its derivatives involves interactions with specific molecular targets, such as receptors or enzymes. For instance, some derivatives may act as agonists or antagonists at neurotransmitter receptors, modulating their activity and influencing physiological responses. The exact pathways and molecular targets depend on the specific structure and functional groups present in the derivatives.

Comparison with Similar Compounds

1-(2-Bromophenyl)piperidin-2-one can be compared with other similar compounds, such as:

    1-(4-Bromophenyl)piperidin-2-one: This compound has the bromine atom attached to the para position of the phenyl ring, leading to different reactivity and properties.

    1-(2-Chlorophenyl)piperidin-2-one: The presence of a chlorine atom instead of bromine results in variations in chemical behavior and biological activity.

    1-(2-Bromophenyl)piperidine:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidin-2-one moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-bromophenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c12-9-5-1-2-6-10(9)13-8-4-3-7-11(13)14/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYPUGCVOXMWPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640986
Record name 1-(2-Bromophenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917508-51-1
Record name 1-(2-Bromophenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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